Feruloylputrescine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Feruloylputrescine is a compound found in Salsola subaphylla and is extremely hygroscopic . It is known to influence the development of nutrient-gathering root systems in plants . Inhibition of the formation of this compound causes the development of a dominant or ‘tap’ root .

Synthesis Analysis

The synthesis of Feruloylputrescine has been observed in the extraction of corn bran or corn fiber with polar solvents such as methylene chloride, ethanol, or chloroform/methanol . The extraction yields common lipids and two unknown high-performance liquid chromatography (HPLC) peaks .Molecular Structure Analysis

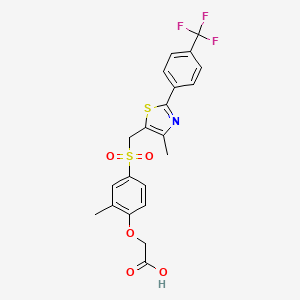

Feruloylputrescine has a molecular formula of C14H20N2O3 . Its molecular weight is 264.32 .Chemical Reactions Analysis

Feruloylputrescine undergoes hydrogenation over Pt02, yielding a dihydro derivative giving a hydrochloride . When boiled with 30 percent KOH, it forms putrescine and ferulic acid .Physical And Chemical Properties Analysis

Feruloylputrescine is a solid substance with a density of 1.156 . It has a boiling point of 512℃ and a flash point of 263℃ . It is soluble in water .Aplicaciones Científicas De Investigación

Plant Tissue Culture and Pathogen Resistance

- Tissue Culture of Nicotiana tabacum : Research identified feruloylputrescine among compounds isolated from callus tissue cultures of Nicotiana tabacum. These compounds, including feruloylputrescine, have been associated with plant tissue culture applications, suggesting a role in plant cell differentiation and development (Mizukasi et al., 1971).

- Pathogen Resistance in Wheat : Feruloylputrescine was detected in wheat affected by rust infection and other pathogens. The study suggests that compounds like feruloylputrescine play a role in plant defense mechanisms against pathogen attack (Samborski & Rohringer, 1970).

Antioxidant and Health-Related Properties

- Antioxidant Activities : Corn-derived bisamide compounds, including N-p-coumaroyl-N‘-feruloylputrescine, have been identified as α-glucosidase inhibitors, indicating potential for diabetes management. Their structure-activity relationships highlight the importance of hydroxyl groups for their bioactivity (Niwa, Doi, & Osawa, 2003).

- Antimelanogenic Activities : The antimelanogenic activities of polyamine conjugates from corn bran, including feruloylputrescine, were studied for their potential as natural antioxidants and skin-whitening agents. These compounds showed significant scavenging activities against various radicals and inhibited melanin synthesis in melanoma cells, suggesting their applicability in cosmetic formulations (Choi et al., 2007).

Role in Plant Growth and Development

- Non-Involvement in Growth and Floral Bud Formation : A study on Nicotiana tabacum L. var Xanthi nc. stem explants indicated that feruloylputrescine and caffeoylputrescine do not trigger growth and differentiation in explants, suggesting their increase in response to auxin and cytokinin in the media rather than directly influencing growth or floral bud formation (Wyss-Benz, Streit, & Ebert, 1990).

Absorption and Bioavailability

- Absorption from Dietary Sources : Studies on hydroxycinnamic acids absorption from high-bran breakfast cereal demonstrated that ferulic acid, among other compounds, is absorbed in humans, indicating its potential for nutritional and health benefits (Kern et al., 2003).

Propiedades

Número CAS |

1089311-70-5 |

|---|---|

Nombre del producto |

Feruloylputrescine Hydrochloride |

Fórmula molecular |

C₁₄H₂₁ClN₂O₃ |

Peso molecular |

300.78 |

Sinónimos |

N-Feruloylputrescine Hydrochloride; NSC 602818 Hydrochloride; Subaphylline Hydrochloride; N-(4-Aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide Hydrochloride; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1144420.png)